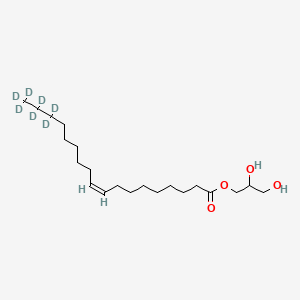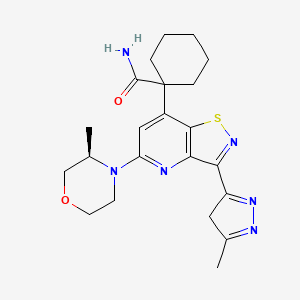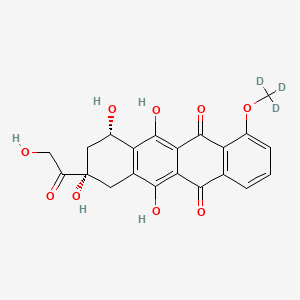
Doxorubicinone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Doxorubicinone-d3 is a deuterated form of doxorubicinone, an aglycone derivative of the widely used anthracycline antibiotic doxorubicin. Doxorubicin is known for its potent anticancer properties and is used in the treatment of various malignancies, including solid tumors and hematological cancers . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of doxorubicin and its derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of doxorubicinone-d3 involves the incorporation of deuterium atoms into the doxorubicinone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reduction of doxorubicinone using deuterated reducing agents such as deuterated sodium borohydride (NaBD4) in deuterated solvents like deuterated methanol (CD3OD) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization and chromatography, to isolate the deuterated compound from any non-deuterated impurities .
Análisis De Reacciones Químicas
Types of Reactions
Doxorubicinone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, alcohols, and substituted this compound compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Doxorubicinone-d3 has a wide range of applications in scientific research:
Mecanismo De Acción
Doxorubicinone-d3 exerts its effects through several mechanisms:
DNA Intercalation: The compound intercalates into DNA, disrupting the function of topoisomerase II and inhibiting DNA replication and transcription.
Free Radical Formation: It generates reactive oxygen species (ROS) that cause oxidative damage to cellular components, leading to apoptosis.
Apoptosis Induction: The compound activates various signaling pathways, including the Bcl-2/Bax pathway, leading to programmed cell death.
Comparación Con Compuestos Similares
Similar Compounds
Doxorubicin: The parent compound, widely used in cancer treatment.
Daunorubicin: Another anthracycline antibiotic with similar anticancer properties.
Uniqueness of Doxorubicinone-d3
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can enhance the stability of the compound and allow for more precise tracking in metabolic studies using mass spectrometry and NMR spectroscopy .
Propiedades
Fórmula molecular |
C21H18O9 |
|---|---|
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
(7S,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-(trideuteriomethoxy)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1/i1D3 |
Clave InChI |
IBZGBXXTIGCACK-KUBNPYHXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O |
SMILES canónico |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


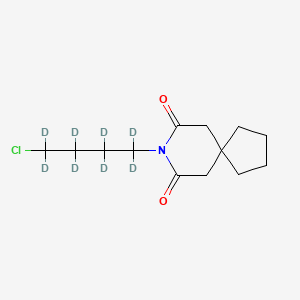

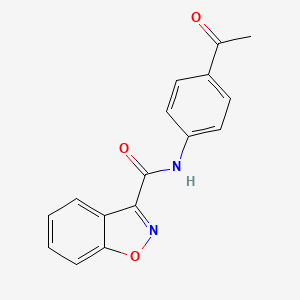
![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)
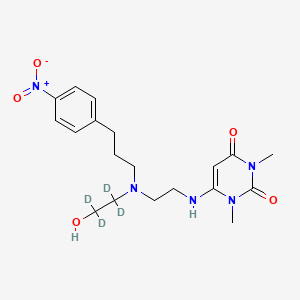
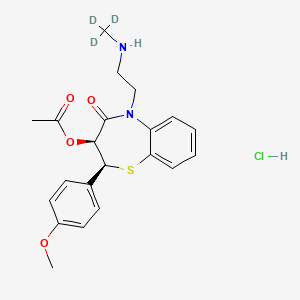
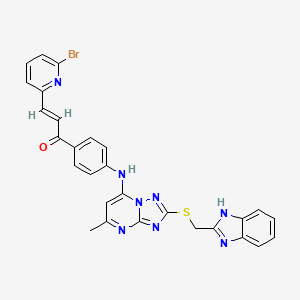
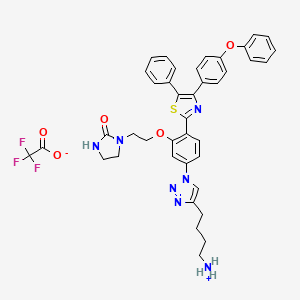


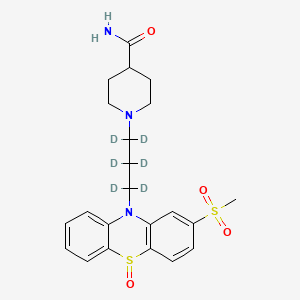
![(2S)-2,3,3,4,5,5,5-heptadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12413266.png)
